molecular formula C14H21BN2O2 B6338122 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester CAS No. 2096333-40-1

4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338122
CAS No.: 2096333-40-1
M. Wt: 260.14 g/mol
InChI Key: QAHKNKJEASKMJN-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction between a halogenated pyridine and a boronic acid derivative in the presence of a palladium catalyst and a base can yield the desired boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is unique due to the presence of the cyclopropylamino group, which can impart different electronic and steric properties compared to other boronic esters. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Biological Activity

4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring and a boronic acid moiety, making it a versatile building block for various therapeutic applications.

  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • Solubility : Insoluble in water
  • Melting Point : 150°C to 152°C

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding with diols, which can affect enzyme activity and cellular signaling pathways. This compound has been studied for its role as an inhibitor of various enzymes, particularly those involved in cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the activity of proteasomes, which are crucial for protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. In animal models of neuropathic pain, derivatives of pyridine boronic acids have been shown to alleviate symptoms by modulating inflammatory pathways and reducing neuronal excitability . This suggests potential applications in treating conditions such as neuropathic pain and migraines.

Study on DYRK1A Inhibition

A study focused on the synthesis of pyridazino[4,5-b]indol-4-ones and their analogs demonstrated that certain pyridine boronic acids act as selective inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). The introduction of the cyclopropylamino group significantly enhanced the inhibitory potency against DYRK1A, indicating that structural modifications can lead to improved biological activity .

Evaluation of Antibacterial Properties

Another investigation assessed the antibacterial efficacy of various boronic acid derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInhibition of proteasome activity leading to apoptosis
NeuroprotectiveAlleviation of neuropathic pain symptoms
AntibacterialActivity against various bacterial strains
DYRK1A InhibitionSelective inhibition enhancing therapeutic potential

Properties

IUPAC Name

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-8-7-12(11)17-10-5-6-10/h7-10H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHKNKJEASKMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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